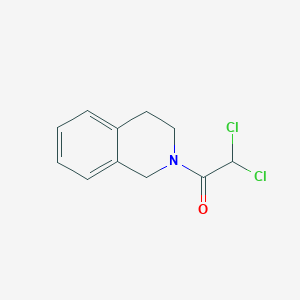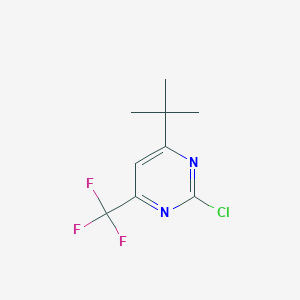
N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Indolin-1-yl)nicotinamide is a chemical compound with the molecular formula C14H13N3O It is a derivative of nicotinamide, where the nicotinamide moiety is bonded to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Indolin-1-yl)nicotinamide typically involves the reaction of nicotinoyl chloride with indoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(Indolin-1-yl)nicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Indolin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinamide.
Medicine: Studied for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(Indolin-1-yl)nicotinamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indoline ring may interact with specific receptors or enzymes, while the nicotinamide moiety could influence cellular processes related to NAD+ metabolism. These interactions could modulate signaling pathways involved in inflammation, oxidative stress, and cell survival.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Nicotinamide derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide.
Uniqueness
N-(Indolin-1-yl)nicotinamide is unique due to the combination of the indoline and nicotinamide moieties. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. Additionally, the structural features of N-(Indolin-1-yl)nicotinamide may confer distinct electronic and steric properties, making it a valuable scaffold for drug development and materials science.
Properties
CAS No. |
919102-17-3 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(2,3-dihydroindol-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O/c18-14(12-5-3-8-15-10-12)16-17-9-7-11-4-1-2-6-13(11)17/h1-6,8,10H,7,9H2,(H,16,18) |
InChI Key |
WGWDGAYYQFVLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
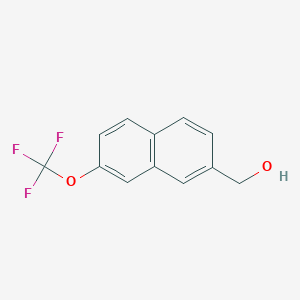

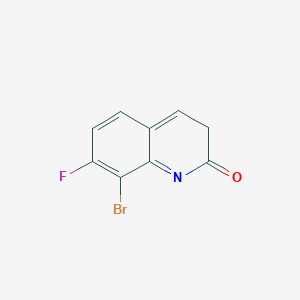
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
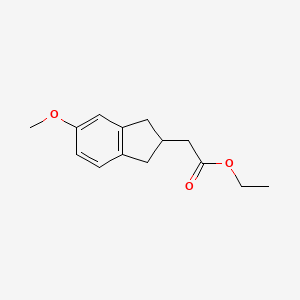
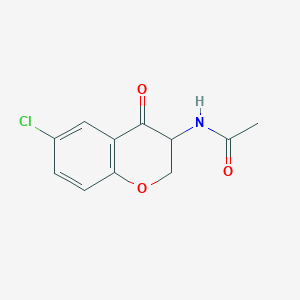
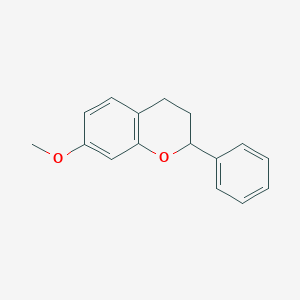
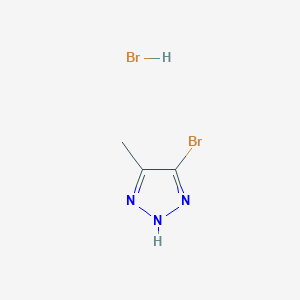
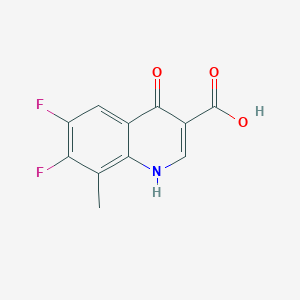
![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
